molecular formula C14H9ClN6O5 B11103461 4-amino-N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11103461
M. Wt: 376.71 g/mol
InChI Key: CFFFEKIDJPYPFR-UBKPWBPPSA-N
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Description

4-AMINO-N’-{(E)-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a furyl group, a chloronitrophenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 4-AMINO-N’-{(E)-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2-furylcarbohydrazide in the presence of an acid catalyst to form the intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the final oxadiazole product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-AMINO-N’-{(E)-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Cyclization: The hydrazide moiety can undergo cyclization reactions to form different heterocyclic compounds.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and dehydrating agents like phosphorus oxychloride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-AMINO-N’-{(E)-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-AMINO-N’-{(E)-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, altering their activity and leading to changes in cellular processes. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell death .

Comparison with Similar Compounds

Similar compounds to 4-AMINO-N’-{(E)-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE include other oxadiazole derivatives, such as:

    2-Amino-1,3,4-oxadiazole: Known for its antimicrobial and anticancer properties.

    5-Phenyl-1,3,4-oxadiazole-2-thiol: Used in the synthesis of pharmaceuticals and agrochemicals.

    4-(4-Nitrophenyl)-1,2,5-oxadiazole-3-carboxylic acid: Studied for its potential as an anti-inflammatory agent.

The uniqueness of 4-AMINO-N’-{(E)-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H9ClN6O5

Molecular Weight

376.71 g/mol

IUPAC Name

4-amino-N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C14H9ClN6O5/c15-9-3-1-7(5-10(9)21(23)24)11-4-2-8(25-11)6-17-18-14(22)12-13(16)20-26-19-12/h1-6H,(H2,16,20)(H,18,22)/b17-6+

InChI Key

CFFFEKIDJPYPFR-UBKPWBPPSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=O)C3=NON=C3N)[N+](=O)[O-])Cl

Origin of Product

United States

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